molecular formula C6H9N3O2S B15298030 Imino(2-methoxypyrimidin-5-yl)methyl-lambda6-sulfanone

Imino(2-methoxypyrimidin-5-yl)methyl-lambda6-sulfanone

Katalognummer: B15298030
Molekulargewicht: 187.22 g/mol
InChI-Schlüssel: BVIQBLVHVKNELH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imino(2-methoxypyrimidin-5-yl)methyl-lambda6-sulfanone is a chemical compound characterized by the presence of a pyrimidine ring substituted with a methoxy group and an imino group attached to a lambda6-sulfanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Imino(2-methoxypyrimidin-5-yl)methyl-lambda6-sulfanone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-methoxypyrimidine-5-carbaldehyde.

    Formation of Imino Group: The aldehyde group is then reacted with an appropriate amine to form the imino group.

    Introduction of Lambda6-Sulfanone:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, or chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions: Imino(2-methoxypyrimidin-5-yl)methyl-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Imino(2-methoxypyrimidin-5-yl)methyl-lambda6-sulfanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Imino(2-methoxypyrimidin-5-yl)methyl-lambda6-sulfanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

  • Imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone
  • Imino(2-methoxyphenyl)methyl-lambda6-sulfanone

Comparison: Imino(2-methoxypyrimidin-5-yl)methyl-lambda6-sulfanone is unique due to the presence of the methoxy group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Eigenschaften

Molekularformel

C6H9N3O2S

Molekulargewicht

187.22 g/mol

IUPAC-Name

imino-(2-methoxypyrimidin-5-yl)-methyl-oxo-λ6-sulfane

InChI

InChI=1S/C6H9N3O2S/c1-11-6-8-3-5(4-9-6)12(2,7)10/h3-4,7H,1-2H3

InChI-Schlüssel

BVIQBLVHVKNELH-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=C(C=N1)S(=N)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.